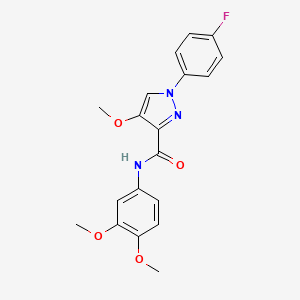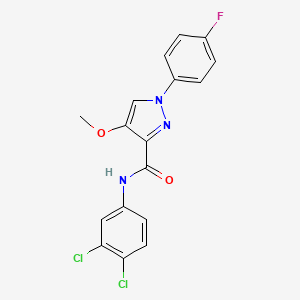
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (DMF-4-FC) is a novel pyrazole-based compound with a wide range of potential applications in the field of scientific research. It has been extensively studied for its ability to act as an enzyme inhibitor and its potential to be used in the development of new drugs. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the development of drugs to treat conditions such as Alzheimer’s disease. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the development of drugs to treat conditions such as rheumatoid arthritis and other inflammatory diseases.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide acts as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative damage in the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the enzyme AChE, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide in lab experiments has several advantages. It is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in lab experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, it is not stable in the presence of light or oxygen, so it must be stored in a dark, airtight container.
Orientations Futures
The potential of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide as an enzyme inhibitor and as a potential drug candidate is still being explored. Future research could focus on its potential applications in the development of drugs to treat conditions such as Alzheimer’s disease and rheumatoid arthritis. Additionally, further research could focus on identifying new biochemical and physiological effects of this compound and on improving its stability and solubility. Finally, further research could focus on optimizing the synthesis process to reduce the cost and time required to synthesize the compound.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be synthesized through a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 3,4-dimethoxyphenylhydrazine hydrochloride to form a hydrazone intermediate. This intermediate is then reacted with acetic anhydride to produce this compound. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80°C. The reaction time is typically between 2 and 3 hours.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-25-15-9-6-13(10-16(15)26-2)21-19(24)18-17(27-3)11-23(22-18)14-7-4-12(20)5-8-14/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDHIYBDJACSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-methoxy-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529850.png)
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)






![N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529921.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B6529937.png)
![1-{2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6529945.png)
![1-[2-(5-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6529950.png)